6-Azaspiro[3.5]nonan-2-ol
Description
6-Azaspiro[3.5]nonan-2-ol is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom in the azepane-like ring and a hydroxyl group at the 2-position. Its molecular formula is C₈H₁₅NO, as confirmed by structural analyses . The compound is primarily utilized in pharmaceutical research as a versatile building block for drug discovery, particularly in synthesizing inhibitors or modulators targeting enzymes like monoacylglycerol lipase (MAGL) . Commercial forms include its hydrochloride salt (CAS: N/A in evidence), which is available in high purity (≥99%) for industrial and scientific applications .
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-4-8(5-7)2-1-3-9-6-8/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWBWBDLCBUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-2-ol typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and easily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can further modify the spirocyclic structure, often using reducing agents like sodium borohydride.
Substitution: The nitrogen-containing functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic ketones, alcohols, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-Azaspiro[3.5]nonan-2-ol is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.
Industry: Used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic azaspiro family exhibits significant structural diversity, influencing physicochemical properties and biological activity. Below is a detailed comparison:
Structural Analogues with Modified Functional Groups
Pharmacological Activity Comparison
- Bioavailability: Hydrochloride salts (e.g., 7-Azaspiro[3.5]nonan-2-ol HCl) exhibit superior aqueous solubility compared to free bases, critical for in vivo studies .
Commercial Availability and Pricing
Research and Development Insights
- Spirocyclic Diversity: Substitutions at the nitrogen (e.g., Boc-protected this compound) enhance stability during peptide coupling reactions .
- Collision Cross-Section Analysis: Computational studies on 6-azaspiro[3.5]nonan-9-ol (CID 82418041) predict its conformational flexibility, relevant for molecular docking .
Biological Activity
6-Azaspiro[3.5]nonan-2-ol is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a nitrogen atom within its spirocyclic framework, contributing to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 143.21 g/mol. This structure is critical for its interaction with biological targets, influencing both its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has shown potential in modulating neuronal receptors and ion channels, which is crucial for its anticonvulsant properties.
- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2 by interacting with the viral 3CL protease .
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it relevant in pharmaceutical applications.
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Antiviral Efficacy Against SARS-CoV-2 :
A study evaluated various spirocyclic compounds, including this compound, for their ability to inhibit the SARS-CoV-2 3CL protease. Results indicated that certain derivatives displayed significant inhibitory activity, suggesting their potential as therapeutic agents against COVID-19 . -
Anticonvulsant Activity :
In a preclinical model, the anticonvulsant effects of this compound were assessed through behavioral tests in rodents. The compound demonstrated a dose-dependent reduction in seizure frequency and severity, highlighting its potential for treating epilepsy. -
Antimicrobial Studies :
A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, supporting its development as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
